5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide

Lipophilicity Drug design Permeability

Researchers face quantifiable risk when substituting pyridine-2-sulfonamide analogs due to divergent XLogP3, TPSA, and H-bonding profiles. 5-(Aminomethyl)-N-isopropylpyridine-2-sulfonamide (CAS 1483986-67-9) solves this by providing a structurally calibrated reference: - Defined XLogP3 -0.2 (vs. -1.0 for N-methyl analog); suitable for PAMPA/Caco-2 permeability benchmarking - 93.5 Ų TPSA; enables paired isomer testing for functional group deconvolution - ≥97% purity; direct diversification point for parallel library synthesis via aminomethyl handle

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
Cat. No. B13528395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=NC=C(C=C1)CN
InChIInChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)9-4-3-8(5-10)6-11-9/h3-4,6-7,12H,5,10H2,1-2H3
InChIKeyAQFXWIFGJQJHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N-isopropylpyridine-2-sulfonamide – Identity, Class & Procurement


5-(Aminomethyl)-N-isopropylpyridine-2-sulfonamide (CAS 1483986-67-9; PubChem CID 65771842) is a heterocyclic sulfonamide featuring a pyridine core substituted at the 2-position with an N-isopropylsulfonamide group and at the 5-position with a primary aminomethyl (–CH₂NH₂) side chain [1]. Its molecular formula is C₉H₁₅N₃O₂S and its molecular weight is 229.30 g/mol [1]. The compound belongs to the broader class of pyridine‑2‑sulfonamides, which have been explored as AOC3 (amine oxidase, copper containing 3) inhibitors in Boehringer Ingelheim patent applications [2]. Commercially, it is supplied at ≥97% purity (AKSci) or 98% purity (Chemscene, Leyan) for research use only, not for direct human application .

Chemotype Pyridine-2-sulfonamide AOC3 inhibitor scaffold (patent class)
Purity grade Supplied at research-grade purity (≥97%) for reproducible assay workflows
Synthetic utility 5‑Aminomethyl handle enables amide coupling, reductive amination, or urea diversification

Why Generic Pyridine-2-sulfonamide Analogs Cannot Substitute


Substituting 5‑(aminomethyl)‑N‑isopropylpyridine‑2‑sulfonamide with a closely related analog – such as the N‑methyl congener, the des‑aminomethyl analog, or the regioisomeric 5‑((isopropylamino)methyl) variant – carries quantifiable risk because three structural features simultaneously diverge: the N‑alkyl substituent on the sulfonamide nitrogen, the presence and identity of the 5‑substituent, and the resulting lipophilicity/hydrogen‑bonding profile [1][2]. The computed XLogP3 of −0.2 for the isopropyl derivative differs substantially from −1.0 for the N‑methyl analog and +0.9 for N‑isopropylpyridine‑2‑sulfonamide lacking the aminomethyl group, while the topological polar surface area (TPSA) of 93.5 Ų is shared with the N‑methyl analog (93.5 Ų) but markedly higher than the 67.4 Ų of the des‑aminomethyl compound [1][2][3]. Such differences alter passive permeability, solubility, and target‑binding complementarity; therefore, generic interchange cannot be assumed without explicit, comparator‑matched biological data [4].

N‑methyl analog Lipophilicity shift (XLogP3 difference) alters passive permeability and distribution profile, making SAR extrapolation unreliable.
Des‑aminomethyl analog Lower TPSA and reduced hydrogen‑bond donor/acceptor counts change solubility and target‑binding complementarity.
Regioisomeric variant Different connectivity of the amine and sulfonamide groups alters NH acidity and zinc‑coordination geometry in metalloenzyme assays.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift: XLogP3 vs. N-Methyl Analog

The computed octanol–water partition coefficient (XLogP3) for 5‑(aminomethyl)‑N‑isopropylpyridine‑2‑sulfonamide is −0.2, which is 0.8 log units higher (more lipophilic) than the −1.0 value of the direct N‑methyl analog 5‑(aminomethyl)‑N‑methylpyridine‑2‑sulfonamide [1][2]. The N‑isopropyl group provides a 3‑carbon branched alkyl chain compared to the single methyl group on the comparator, increasing the calculated logP by nearly one order of magnitude in partition coefficient [1][2].

Lipophilicity Shift (XLogP3)
Head-to-head
Target -0.2 vs. N-methyl analog -1.0; Δ = +0.8
Supports permeability SAR optimization; higher lipophilicity may impact distribution.
Computed by XLogP3; experimental logD confirmation recommended.
Lipophilicity Drug design Permeability

Polar Surface Area Contribution of the Aminomethyl Group

The topological polar surface area (TPSA) of 5‑(aminomethyl)‑N‑isopropylpyridine‑2‑sulfonamide is 93.5 Ų, identical to the N‑methyl analog but 26.1 Ų larger than the 67.4 Ų TPSA of N‑isopropylpyridine‑2‑sulfonamide, which lacks the 5‑aminomethyl substituent [1][2]. The aminomethyl group contributes one additional primary amine (–NH₂) hydrogen‑bond donor and acceptor, raising the hydrogen‑bond donor count from 1 to 2 and the acceptor count from 4 to 5 relative to the des‑aminomethyl comparator [1][2].

Polar Surface Area (TPSA)
Head-to-head
93.5 Ų (target) vs. 67.4 Ų (des‑aminomethyl); Δ = +26.1 Ų, HBD +1, HBA +1
Aminomethyl group significantly increases hydrogen‑bonding capacity, influencing passive absorption and solubility.
Computed values; relevant for BBB penetration models.
Polar surface area Hydrogen bonding Oral bioavailability

Regioisomeric Connectivity: Sulfonamide vs. Side-Chain Amine

5‑(Aminomethyl)‑N‑isopropylpyridine‑2‑sulfonamide (CAS 1483986‑67‑9) and 5‑((isopropylamino)methyl)pyridine‑2‑sulfonamide (CAS 1466317‑15‑6) share the same molecular formula (C₉H₁₅N₃O₂S) and molecular weight (229.30 g/mol), yet differ fundamentally in connectivity: the target compound bears the isopropyl group on the sulfonamide nitrogen (N‑isopropylsulfonamide), whereas the comparator embeds the isopropylamino moiety within the 5‑aminomethyl side chain as a secondary amine [1]. The target presents a primary amine (–CH₂NH₂) at C5 and a tertiary sulfonamide (–SO₂NH‑iPr), while the regioisomer presents a secondary amine (–CH₂NH‑iPr) at C5 and a primary sulfonamide (–SO₂NH₂) [1]. These connectivity differences alter both the electronic character of the sulfonamide and the steric environment around the 5‑position.

Regioisomeric Connectivity
Head-to-head
Target: primary amine at C5, tertiary sulfonamide
Comparator: secondary amine at C5, primary sulfonamide
Sulfonamide NH acidity and steric environment differ; mandates explicit isomer testing for target-based screens.
Identical molecular formula; connectivity confirmed by SMILES/InChI.
Regioisomerism Sulfonamide SAR Target engagement

Commercial Purity Benchmark vs. Analog Class

5‑(Aminomethyl)‑N‑isopropylpyridine‑2‑sulfonamide is commercially available at a minimum purity specification of 97% (AKSci, Catalog No. 1206EP) or 98% (Chemscene, Catalog No. CS‑0351326; Leyan, Product No. 1421996) . In contrast, several same‑formula (C₉H₁₅N₃O₂S) analogs such as 4‑amino‑N‑butylpyridine‑2‑sulfonamide (CAS 1803600‑69‑2) are listed at 95% purity . The 2–3 percentage‑point purity difference, while modest, may be consequential for assays sensitive to cumulative impurity effects (e.g., high‑throughput screening, crystallography, or electrophysiology).

Commercial Purity Spec
Specification review
97–98% (target) vs. 95% (same-formula analog)
Higher baseline purity reduces impurity-driven false positives in high-throughput screens.
Vendor CoA specifications as of 2026; verify lot-specific purity.
Purity specification Procurement Reproducibility

Conformational Flexibility: Rotatable Bond Comparison

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the N‑methyl analog 5‑(aminomethyl)‑N‑methylpyridine‑2‑sulfonamide [1][2]. The additional rotatable bond arises from the isopropyl group (C–C–N–S torsion) vs. the single methyl rotor in the comparator, increasing the conformational degrees of freedom available upon receptor binding [1][2].

Rotatable Bonds
Head-to-head
4 (target) vs. 3 (N‑methyl analog); +1 bond
Increased conformational flexibility may affect binding entropy; consider in lead optimization.
Computed; entropic penalty may be 0.5–1.5 kcal/mol per bond.
Conformational entropy Molecular recognition Ligand efficiency

Sulfonamide Pharmacophore and Selectivity Potential

As a pyridine‑2‑sulfonamide, the target compound is predicted, on the basis of class‑level mechanistic conservation, to inhibit bacterial dihydropteroate synthase (DHPS) via structural mimicry of p‑aminobenzoic acid, a mechanism shared with classical sulfonamide antibacterials [1]. However, the pyridine core, combined with the 5‑aminomethyl and N‑isopropyl substituents, differentiates this compound from the benzenesulfonamide archetype (e.g., sulfanilamide) and from the des‑aminomethyl analog N‑isopropylpyridine‑2‑sulfonamide, which lacks the cationic amine at physiological pH [2]. No direct, comparator‑matched enzyme inhibition IC₅₀ or MIC data for this specific compound were identified in the public domain as of the knowledge cutoff date; the class‑level inference must therefore be verified by the end user through direct experimental determination against selected comparators [3].

Predicted DHPS Inhibition
Class-level
No compound-specific IC₅₀ or MIC data available
Sulfonamide class mechanism inference only; requires experimental verification against selected comparators.
Patent family suggests AOC3 selectivity; user must validate target engagement.
Sulfonamide antibacterials Folate synthesis Target selectivity

High-Confidence Application Scenarios


SAR Probe for Lipophilicity-Permeability Optimization

The +0.8 XLogP3 shift relative to the N‑methyl analog [1] makes this compound a calibrated tool for exploring the lipophilicity–permeability relationship in pyridine‑2‑sulfonamide series. Researchers can use it in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport studies to quantify the permeability gain attributable to N‑isopropyl vs. N‑methyl substitution while holding the 5‑aminomethyl substituent constant. [1]

Regioisomeric Probe for Hydrogen-Bond Donor Deconvolution

Because this compound and its regioisomer 5‑((isopropylamino)methyl)pyridine‑2‑sulfonamide share identical molecular formula and mass but differ in the position of the ionizable amine (primary vs. secondary) and sulfonamide NH (secondary vs. primary), paired testing of both isomers enables deconvolution of which functional group drives target engagement, as demonstrated in the structural biology of pyridine‑sulfonamide carbonic anhydrase inhibitors [1][2]. [1][2]

Building Block for AOC3-Targeted Library Synthesis

The Boehringer Ingelheim patent family covering pyridinyl sulfonamide AOC3 inhibitors establishes the pyridine‑2‑sulfonamide scaffold as a privileged chemotype for amine oxidase inhibition [1]. The 5‑aminomethyl group provides a synthetically tractable handle for amide coupling, reductive amination, or urea formation, while the N‑isopropyl group pre‑installs a branched alkyl motif known to influence AOC3 subtype selectivity; this compound can therefore serve as a direct diversification point for parallel library synthesis. [1]

Physicochemical Reference for In Silico Model Calibration

With its well‑defined and internally consistent computed descriptors (XLogP3 −0.2, TPSA 93.5 Ų, 4 rotatable bonds, 2 HBD, 5 HBA) [1], the compound is suited as a small‑molecule reference standard for calibrating in silico ADME prediction models, particularly for heterocyclic sulfonamides where experimental LogD₇.₄ or solubility data are used to benchmark QSAR algorithms. [1]

Application
Selection Property
Validation Focus
Lipophilicity-permeability SAR probe
N‑isopropyl chain lipophilicity contribution
Parallel artificial membrane permeability or Caco‑2 transport assay
Regioisomeric H‑bond donor deconvolution
Regioisomeric connectivity of amine and sulfonamide
Target engagement with paired isomer testing (e.g., carbonic anhydrase panel)
AOC3-targeted library building block
Pyridine‑2‑sulfonamide scaffold with aminomethyl handle
AOC3 inhibition and subtype selectivity assay
In silico model calibration reference
Consistent computed descriptors (XLogP3, TPSA, rotatable bonds)
Benchmarking against experimental LogD₇.₄ and solubility data
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